molecular formula C13H16FN3O4S3 B7024426 N-tert-butyl-2-[(2-fluorophenyl)sulfonylamino]-1,3-thiazole-5-sulfonamide

N-tert-butyl-2-[(2-fluorophenyl)sulfonylamino]-1,3-thiazole-5-sulfonamide

Cat. No.: B7024426
M. Wt: 393.5 g/mol
InChI Key: YYEZSGXNUUOWEV-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[(2-fluorophenyl)sulfonylamino]-1,3-thiazole-5-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a sulfonamide group, and a fluorophenyl group

Properties

IUPAC Name

N-tert-butyl-2-[(2-fluorophenyl)sulfonylamino]-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O4S3/c1-13(2,3)17-24(20,21)11-8-15-12(22-11)16-23(18,19)10-7-5-4-6-9(10)14/h4-8,17H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZSGXNUUOWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CN=C(S1)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[(2-fluorophenyl)sulfonylamino]-1,3-thiazole-5-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: This can be done via a nucleophilic aromatic substitution reaction, where the fluorophenyl group is introduced to the sulfonamide.

Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Probes: Utilized in the development of probes for imaging and studying biological processes.

Industry:

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • N-tert-butyl-2-[(2-chlorophenyl)sulfonylamino]-1,3-thiazole-5-sulfonamide
  • N-tert-butyl-2-[(2-bromophenyl)sulfonylamino]-1,3-thiazole-5-sulfonamide

Comparison:

  • Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom in N-tert-butyl-2-[(2-fluorophenyl)sulfonylamino]-1,3-thiazole-5-sulfonamide imparts unique electronic properties, such as increased electronegativity and stability, compared to chlorine or bromine.
  • Reactivity: The fluorinated compound may exhibit different reactivity patterns in substitution and elimination reactions due to the strong carbon-fluorine bond.
  • Biological Activity: Fluorine can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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